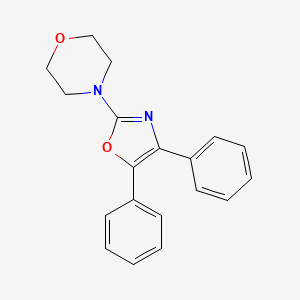![molecular formula C8H6O3 B13965070 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde CAS No. 342616-12-0](/img/structure/B13965070.png)
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with oxygen atoms, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves several steps. One common method includes the formylation of a precursor compound, followed by etherification and addition reactions . The chemical structure of the synthesized compound is confirmed using techniques such as elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde has several scientific research applications. In medicinal chemistry, it has been studied for its potential activity on opioid receptors, specifically μ and κ opioid receptors . This makes it a candidate for developing new pain management therapies. Additionally, the compound’s unique structure allows it to be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemistry and biology .
Wirkmechanismus
The mechanism of action of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, potentially altering their activity and leading to changes in biological responses . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity suggests it could have significant therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde can be compared to other bicyclic compounds with similar structures. For example, 9-Oxabicyclo[3.3.1]nona-2,6-diene is another compound with a bicyclic ring system that has been studied for its chemical properties . the presence of the aldehyde group in this compound makes it unique and allows for different reactivity and applications. Other similar compounds include various derivatives of dioxabicyclo[3.3.1]nonanes, which have been explored for their potential in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
342616-12-0 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2,4-dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7-3-8(6)11-5-10-7/h1-4H,5H2 |
InChI-Schlüssel |
LYPCIHQOERORHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC(=C(C=C2)C=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


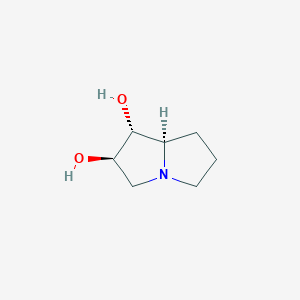

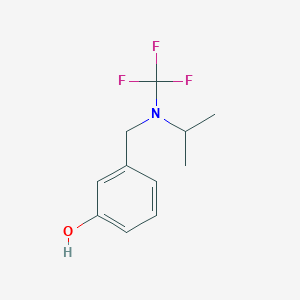
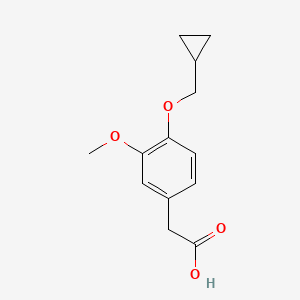
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
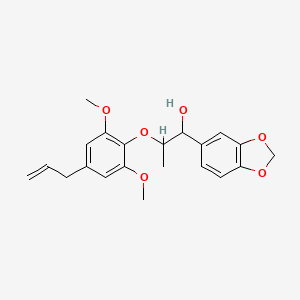
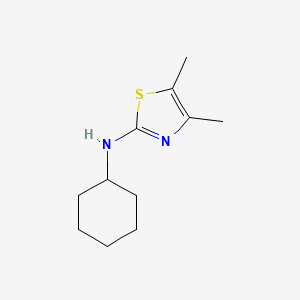
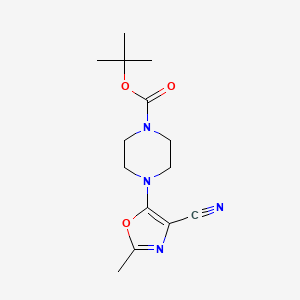
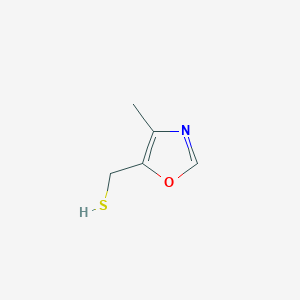
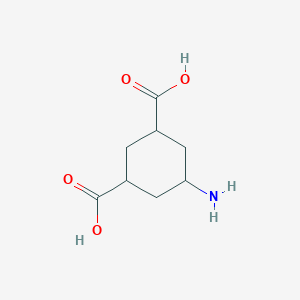
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
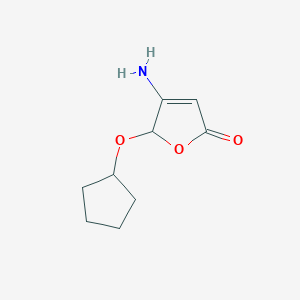
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
